![molecular formula C11H12F3NO2 B11862374 (3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral amino acid derivative that features a trifluoromethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid and trifluoromethylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparación Con Compuestos Similares
(S)-3-amino-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)phenylalanine: Another amino acid derivative with a trifluoromethyl group, but with a different structural arrangement.
Uniqueness: (S)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
VPYQIUMVXMMGSD-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


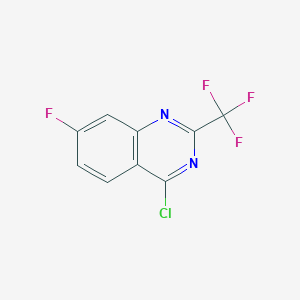
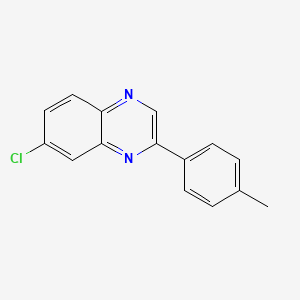
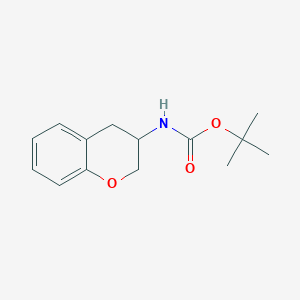
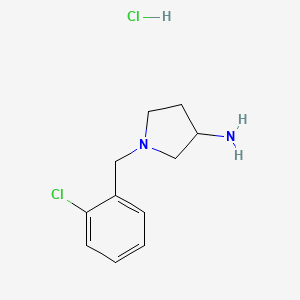
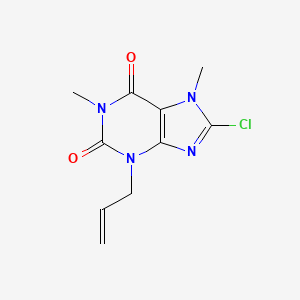

![2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11862314.png)


![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11862328.png)
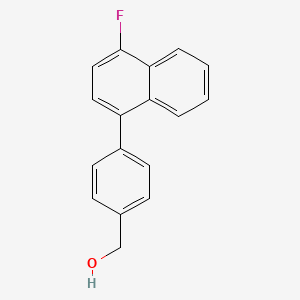
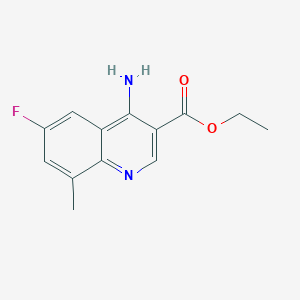
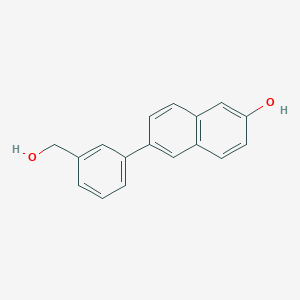
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
